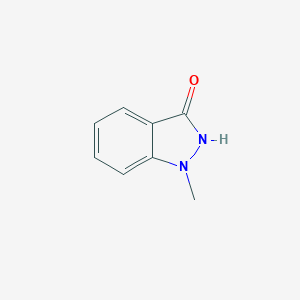

1-Methyl-1H-indazol-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2H-indazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)8(11)9-10/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNIFDMRZCMQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905619 | |

| Record name | 1-Methyl-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100922-97-2, 1006-19-5 | |

| Record name | 1-Methyl-1H-indazol-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100922-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-3-ol, 1-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2,3-dihydro-1H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Methyl-1H-indazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections synthesize available data with field-proven insights into the experimental methodologies required for its characterization, emphasizing the causality behind experimental choices and the importance of self-validating protocols.

Introduction and Significance

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. Indazole derivatives are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. The structural motif of this compound, featuring a methylated nitrogen and a carbonyl group, presents unique opportunities for molecular interactions, making a thorough understanding of its physicochemical properties crucial for its potential applications.

These properties, including solubility, pKa, and melting point, are fundamental to predicting a compound's behavior in biological systems, its suitability for various formulations, and its reaction kinetics. This guide aims to provide a foundational understanding of these characteristics for researchers working with or considering this molecule.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | - |

| CAS Number | 1006-19-5 | [1][2] |

| Appearance | Not specified; likely a solid at room temperature. | - |

| Boiling Point | 310.2 °C at 760 mmHg | [3] |

| Melting Point | Not available | [3] |

| Solubility | Insoluble in water; Soluble in DMSO and Methanol.[4] Quantitative data is not readily available for a range of solvents. | [4] |

| pKa | Not experimentally determined. A predicted pKa for the related 1-methyl-1H-indazole-3-carboxylic acid is 3.14 ± 0.10.[5] | [5] |

Synthesis of this compound

While a specific, detailed synthesis for this compound is not widely published, a plausible and efficient route can be adapted from the photochemical preparation of similar 1,2-dihydro-3H-indazol-3-ones.[6] This method offers a green chemistry approach, avoiding harsh reagents and high temperatures.[6]

Proposed Synthetic Pathway: Photochemical Cyclization

This proposed synthesis involves the in-situ generation of an o-nitrosobenzaldehyde intermediate from an o-nitrobenzyl alcohol, followed by condensation with methylamine.

Caption: Proposed photochemical synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a quartz reaction vessel, dissolve o-nitrobenzyl alcohol (1.0 equivalent) in an aqueous phosphate-buffered saline (PBS) solution.

-

Addition of Amine: Add methylamine (2.0 equivalents) to the solution.

-

Photochemical Reaction: Irradiate the mixture with a UV lamp (e.g., 18W UVA bulbs) at a controlled temperature (e.g., 30°C) for 24 hours with continuous stirring.[6]

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Determination of Physicochemical Properties

The following sections detail the standard, field-proven protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid.

Caption: Workflow for melting point determination.

Solubility Assessment

Determining the solubility in a range of solvents is crucial for applications in drug delivery and process chemistry.

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The molecule has a significant nonpolar aromatic portion. |

| Ethanol | Moderately Soluble | The presence of the polar carbonyl group and nitrogen atoms should allow for some solubility in polar protic solvents. |

| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |

| DMSO | Highly Soluble | A highly polar aprotic solvent, often a good choice for sparingly soluble organic compounds.[7] |

| Dichloromethane | Soluble | A nonpolar aprotic solvent that can interact with the aromatic ring. |

Experimental Protocol: Solubility Determination

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, DMSO, dichloromethane).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspensions to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which significantly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a reliable method for this determination.[7]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the benzene ring. The chemical shifts and coupling patterns will be indicative of their electronic environment.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present. Key expected vibrations include:

-

C=O stretch: A strong absorption band is expected in the region of 1650-1750 cm⁻¹.

-

C-N stretch: Typically observed in the 1000-1350 cm⁻¹ region.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

Aromatic C=C stretch: In the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, allowing for the confirmation of the elemental composition.

Conclusion

This compound is a compound with significant potential in various scientific fields. This guide has provided a comprehensive overview of its known physicochemical properties and has detailed the necessary experimental protocols for the determination of those that are currently unreported. The provided synthetic strategy offers a modern and efficient route to this molecule. For researchers and drug development professionals, a thorough experimental characterization as outlined in this document is a critical first step in unlocking the full potential of this promising indazole derivative.

References

- 1. americanelements.com [americanelements.com]

- 2. 1006-19-5|this compound|BLD Pharm [bldpharm.com]

- 3. fishersci.pt [fishersci.pt]

- 4. chembk.com [chembk.com]

- 5. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. uspnf.com [uspnf.com]

A Technical Guide to the Unambiguous Structural Elucidation of 1-Methyl-1H-indazol-3(2H)-one

Preamble: The Isomeric Challenge of a Privileged Scaffold

The indazole ring system is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique bioisosteric relationship with indole, combined with its distinct electronic properties, makes it a "privileged scaffold" in drug discovery. The derivatization of the indazole core, particularly through N-alkylation, is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. However, this seemingly simple modification introduces a critical challenge: regioselectivity.

The methylation of the parent indazol-3(2H)-one scaffold can occur at two distinct nitrogen atoms, N1 or N2, yielding the constitutional isomers 1-Methyl-1H-indazol-3(2H)-one and 2-Methyl-2H-indazol-3(2H)-one. These are not interchangeable molecules; they possess different spatial arrangements, electronic distributions, and, consequently, distinct biological activities and metabolic fates. Therefore, unambiguous structural confirmation is not merely an academic exercise but a prerequisite for meaningful pharmacological investigation and intellectual property protection.

Caption: The primary analytical challenge: distinguishing the N1-methyl from the N2-methyl isomer.

Part 1: The Elucidation Workflow - A Multi-Pronged Strategy

A robust structural elucidation is a logical progression of experiments, where each step builds upon the last to systematically eliminate ambiguity. The following workflow is designed to efficiently and definitively confirm the structure of this compound.

Caption: A logical workflow for the structural elucidation of this compound.

Part 2: Foundational Analysis - Confirming the Molecular Framework

Before differentiating the isomers, we must first confirm that the sample possesses the correct molecular formula and the expected core functional groups.

High-Resolution Mass Spectrometry (HRMS)

-

Causality & Rationale: HRMS serves as the first checkpoint. Its purpose is to provide an extremely accurate mass measurement of the molecule, which is used to confirm the elemental composition (C₈H₈N₂O). This step validates the success of the synthesis and rules out unexpected side products, but it cannot differentiate between constitutional isomers as they have identical molecular formulas.[2]

-

Experimental Protocol (ESI-TOF):

-

Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

-

Calibrate the instrument using a known standard to ensure high mass accuracy (< 5 ppm).

-

-

Data Presentation:

| Parameter | Expected Value for C₈H₈N₂O |

| Molecular Formula | C₈H₈N₂O |

| Monoisotopic Mass | 148.0637 g/mol |

| [M+H]⁺ Exact Mass | 149.0715 |

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Causality & Rationale: FTIR spectroscopy is used to verify the presence of key functional groups. For this compound, the most diagnostic feature is the carbonyl (C=O) stretch of the cyclic amide (lactam) ring. The presence of this absorption confirms the integrity of the indazolone core.

-

Experimental Protocol (ATR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Perform a background scan prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.

-

-

Data Presentation:

| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |

| C=O (Amide/Lactam) | 1700 - 1650 cm⁻¹ | Confirms the presence of the indazolone core. |

| C=C (Aromatic) | 1600 - 1450 cm⁻¹ | Indicates the benzene ring of the indazole system. |

| C-H (Aromatic) | > 3000 cm⁻¹ | Aromatic C-H stretching. |

| C-H (Aliphatic) | < 3000 cm⁻¹ | C-H stretching from the methyl group. |

Part 3: The Decisive Tool - Multinuclear & Multidimensional NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing the N1 and N2 isomers. The chemical environment of each nucleus is exquisitely sensitive to its position within the molecule, providing a unique fingerprint for each isomer.[3]

1D NMR: ¹H and ¹³C Analysis

-

Causality & Rationale: The electronic environment around the methyl group and the adjacent aromatic protons differs significantly between the N1 and N2 positions. In the 1-methyl isomer, the methyl group is attached to a nitrogen atom that is formally part of the aromatic π-system. In the 2-methyl isomer, the nitrogen is adjacent to the electron-withdrawing carbonyl group. These differences lead to predictable and diagnostic variations in their chemical shifts (δ).[4][5]

-

Experimental Protocol:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire a ¹H NMR spectrum, ensuring adequate spectral width and resolution.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Reference the spectra to the residual solvent signal or an internal standard (TMS).

-

-

Interpretive Framework & Expected Data:

| Nucleus | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) | Causality & Key Insights |

| N1-CH₃ | ~3.5 - 4.0 | ~30 - 35 | The methyl group on the "pyrrole-like" nitrogen (N1) is moderately deshielded. This is a key diagnostic region. |

| Aromatic H | ~7.0 - 8.0 | ~110 - 145 | A complex multiplet region for the 4 protons on the benzene ring. The specific shifts and coupling constants provide a fingerprint of the substitution pattern. |

| C3 (C=O) | N/A | ~160 - 165 | The carbonyl carbon resonance. Its exact position is influenced by the N-substitution pattern. |

| Other Aromatic C | N/A | ~110 - 145 | Resonances for the remaining six carbons of the bicyclic system. |

Note: The ¹H NMR signal for a 2-methyl isomer's methyl group is typically found slightly upfield compared to the 1-methyl isomer due to different electronic effects.[5]

2D NMR: HSQC and HMBC for Unambiguous Connectivity

-

Causality & Rationale: While 1D NMR provides strong evidence, two-dimensional correlation experiments provide irrefutable proof of bonding networks.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is used to definitively assign the ¹³C resonance for the methyl group.[6][7]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate arbiter for N-alkylation. It reveals correlations between protons and carbons that are 2 or 3 bonds away. For this compound, the protons of the N1-methyl group will show a critical correlation to the C7a carbon of the indazole ring. This ³J coupling is only possible in the N1 isomer. Conversely, an N2-methyl group would show a ³J correlation to the C3 carbonyl carbon, which would be absent in the N1 isomer.[8][9]

-

-

Experimental Protocol:

-

Using the same sample prepared for 1D NMR, acquire standard gradient-selected HSQC and HMBC experiments.

-

Optimize the HMBC experiment for an expected long-range coupling constant of ~8 Hz to clearly visualize the key ³J correlations.

-

-

The "Smoking Gun" Correlation for this compound:

Caption: The key HMBC correlation from N1-methyl protons to C7a, proving N1-substitution.

Part 4: Absolute Confirmation - Single Crystal X-ray Diffraction

-

Causality & Rationale: In cases requiring the highest level of certainty (e.g., regulatory filings, patent litigation, or when NMR data is inconclusive), single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule in the solid state. It is the gold standard for structural assignment.

-

Experimental Protocol:

-

Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent (e.g., ethyl acetate/hexanes) from a concentrated solution of the purified material.

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).

-

Solve and refine the crystal structure using specialized software.

-

-

Expected Outcome: The refined structure will produce an electron density map that unambiguously shows the connectivity of every atom, including the covalent bond between the N1 atom and the methyl group's carbon. The resulting bond lengths and angles provide ultimate validation. Published crystal structures of related N-methyl indazoles serve as excellent references for expected geometric parameters.[10][11][12]

Conclusion

The structural elucidation of this compound is a prime example of the necessity for a rigorous, multi-technique approach in modern chemical science. While foundational methods like Mass Spectrometry and IR Spectroscopy confirm the molecular formula and core functional groups, they are insufficient to resolve the critical N1/N2 isomeric ambiguity. The definitive assignment hinges on a sophisticated application of NMR spectroscopy. The one-bond (HSQC) and, most critically, the multiple-bond (HMBC) correlations provide incontrovertible evidence of the atomic connectivity. For absolute proof, single-crystal X-ray diffraction remains the final authority. By following this self-validating workflow, researchers can confidently and robustly assign the correct structure, ensuring the integrity and reproducibility of their subsequent scientific investigations.

References

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 6. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two-dimensional NMR data of a series of methylcellulose with different degrees of substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Methyl-1H-indazol-3(2H)-one: An In-depth Technical Guide

Introduction

The structural isomerism of N-methylated indazoles, specifically the distinction between 1-methyl and 2-methyl isomers, can be challenging. Spectroscopic techniques, particularly NMR, are invaluable tools for making these assignments with confidence.[2]

Molecular Structure and Isomerism

1-Methyl-1H-indazol-3(2H)-one possesses a bicyclic system consisting of a benzene ring fused to a pyrazole ring, with a methyl group at the N1 position and a carbonyl group at the C3 position. It is important to distinguish this isomer from its counterpart, 2-Methyl-2H-indazol-3(2H)-one, where the methyl group is attached to the N2 nitrogen. The electronic environment of the nuclei, and therefore the spectroscopic output, will differ significantly between these two isomers.

References

discovery and history of indazolone derivatives

An In-Depth Technical Guide to the Discovery and History of Indazolone Derivatives

Abstract

The indazolone core, a fused heterocyclic system of benzene and pyrazolone, represents a quintessential "privileged scaffold" in medicinal chemistry. Its journey from a 19th-century chemical curiosity to the structural heart of blockbuster therapeutics is a testament to over a century of synthetic innovation and deepening biological understanding. This guide provides a comprehensive exploration of this journey, tailored for researchers, scientists, and drug development professionals. We will dissect the seminal discovery of the indazole framework, trace the evolution of its synthetic accessibility from classical cyclizations to modern photochemical and catalytic methods, and chronicle its rise as a cornerstone of targeted therapies, particularly in oncology. Through detailed protocols, comparative data, and mechanistic diagrams, this document aims to provide not only a historical record but also a practical resource for contemporary research.

Chapter 1: The Genesis - The Dawn of Indazole Chemistry

The story of the indazole ring system begins in the late 19th century, a period of foundational discoveries in heterocyclic chemistry. The first synthesis of an indazole derivative is credited to the eminent German chemist Emil Fischer in 1883.[1] While his most famous discovery is the Fischer indole synthesis, his work also laid the groundwork for indazoles. The initial synthesis involved the thermal cyclization of an ortho-hydrazino benzoic acid derivative to yield an indazolone (1,2-dihydro-3H-indazol-3-one), establishing the fundamental chemical architecture that would become profoundly important over a century later.[2]

This pioneering work demonstrated a key bond-forming strategy—intramolecular condensation—that would remain a thematic element in many subsequent synthetic routes. The reaction provided the first rational access to this bicyclic aromatic system, which, unlike its indole bioisostere, is exceptionally rare in nature.[3] This scarcity in natural products meant that the exploration of the indazolone chemical space was, and continues to be, almost entirely driven by synthetic chemistry.

Chapter 2: The Evolution of Synthetic Strategies

Access to a diverse range of derivatives is paramount for medicinal chemistry. The journey from Fischer's initial, often harsh, methods to the highly efficient and versatile syntheses of today showcases remarkable progress in organic chemistry.

Classical Synthetic Approaches

Early methods for indazole and indazolone synthesis were characterized by intramolecular cyclizations of appropriately ortho-substituted benzene rings. These foundational routes, while historically significant, often required high temperatures, strong acidic or basic conditions, and had limited substrate scope.

A representative classical method is the Jacobson Indazole Synthesis, which involves the nitrosation of an N-acylated o-toluidine followed by cyclization.[4] This approach highlights the common strategy of generating a reactive nitrogen species (like a diazonium or nitroso group) ortho to a carbon-based functional group that can participate in ring closure.

Table 1: Comparison of Major Indazolone Synthetic Paradigms

| Synthesis Strategy | Key Reagents/Conditions | Advantages | Disadvantages & Causality |

| Classical Cyclization | o-Hydrazino benzoic acids, N-Nitroso-o-acetotoluidides; Heat, strong acid/base | Foundational, established core structure | Harsh conditions, low functional group tolerance (causality: high activation energy required for cyclization; reactive conditions destroy sensitive groups). |

| Metal-Catalyzed C-N/N-N Coupling | Aryl halides, hydrazones; Palladium or Copper catalysts, base | High efficiency, broad substrate scope, good regioselectivity | Cost and toxicity of metal catalysts, potential for product contamination (causality: catalyst lowers activation energy but introduces purification challenges). |

| Photochemical Synthesis | o-Nitrobenzyl alcohols, primary amines; UV or visible light | "Green" approach (mild, room temp.), high functional group tolerance, operational simplicity | Requires specialized photoreactor equipment, potential for side reactions (causality: light energy selectively excites the nitro group to a reactive state, avoiding harsh reagents).[5] |

Modern Synthetic Innovations: The Photochemical Revolution

A significant leap in indazolone synthesis came with the development of photochemical methods. These "green" approaches offer mild, room-temperature conditions, avoiding the harsh reagents and high temperatures of classical routes. A prominent example is the synthesis from o-nitrobenzyl alcohols and primary amines.[5][6]

The causality behind this method's success lies in the unique reactivity of the o-nitrobenzyl group upon photoexcitation. UV irradiation transforms the nitro group into a nitroso group in situ, generating a highly reactive o-nitrosobenzaldehyde intermediate.[5][7] This intermediate then readily condenses with a primary amine, followed by intramolecular cyclization to form the indazolone ring. This strategy obviates the need for pre-functionalized or hazardous starting materials like hydrazines, making it a safer and more environmentally benign alternative.[7]

Experimental Protocol: Photochemical Synthesis of 2-N-Substituted Indazolones

This protocol is adapted from methodologies reported for the efficient, room-temperature synthesis of indazolones.[5]

Objective: To synthesize a 2-N-substituted indazolone from an o-nitrobenzyl alcohol and a primary amine via photochemical cyclization.

Materials:

-

o-Nitrobenzyl alcohol (1.0 equiv)

-

Primary amine (2.0-2.5 equiv)

-

Phosphate-buffered saline (PBS) solution or appropriate aqueous solvent

-

Photoreactor (e.g., equipped with 18 W UVA bulbs, λ = 365 nm)

-

Reaction vessel (e.g., quartz tube)

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

-

Preparation: In a quartz reaction vessel, dissolve the o-nitrobenzyl alcohol (1.0 equiv) and the primary amine (2.0-2.5 equiv) in the aqueous solvent (e.g., PBS solution) to a suitable concentration (e.g., 0.05 M).

-

Irradiation: Place the vessel in the photoreactor. Irradiate the mixture at room temperature (e.g., 30°C) for 24 hours with constant stirring. The causality for using UV light is to provide the specific energy required to induce the rearrangement of the nitro group to the reactive nitroso intermediate without generating excessive heat that could cause degradation.[5]

-

Workup: Upon completion (monitored by TLC or LC-MS), transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-N-substituted indazolone.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Chapter 3: From Scaffold to Blockbuster - The Rise of Indazolone-Based Therapeutics

For decades, the indazolone scaffold remained primarily of academic interest. However, its rigid bicyclic structure, ability to engage in hydrogen bonding via the lactam moiety, and the synthetic accessibility of three distinct substitution points (N1, N2, and the benzene ring) made it an ideal candidate for fragment-based and structure-based drug design. This potential was realized in the late 20th and early 21st centuries, with the indazolone core becoming central to several major drug classes.

Oncology: The Kinase Inhibitor Revolution

The most profound impact of indazolone derivatives has been in oncology. Many receptor tyrosine kinases (RTKs), which are critical drivers of cancer cell growth and angiogenesis, are overexpressed or mutated in tumors. The indazolone scaffold proved to be a perfect framework for designing potent and selective ATP-competitive kinase inhibitors.

Pazopanib (Votrient®): Approved by the FDA in 2009, Pazopanib is a multi-targeted tyrosine kinase inhibitor used to treat renal cell carcinoma (RCC) and soft tissue sarcoma.[8][9] Its discovery by GlaxoSmithKline was a landmark achievement.[10] The indazole core acts as the hinge-binding motif, anchoring the molecule in the ATP-binding pocket of key angiogenic receptors, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α, -β).[11]

Axitinib (Inlyta®): Developed by Pfizer and approved in 2012, Axitinib is a potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3, also used for advanced RCC.[12] The indazole ring is a critical structural element, and its discovery highlighted how subtle modifications to the scaffold and its substituents could dramatically improve potency and selectivity compared to first-generation inhibitors.[13][14]

The shared mechanism of these drugs is the inhibition of angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[15][16] By blocking the ATP-binding site of VEGFRs on endothelial cells, Axitinib and Pazopanib prevent receptor phosphorylation and shut down the downstream signaling cascades (like the RAS/RAF/MEK/ERK pathway) that promote endothelial cell proliferation and migration.[17][18]

Other Therapeutic Areas

Beyond oncology, the indazolone scaffold has proven its versatility in other fields.

-

Anti-emetics: Granisetron (Kytril®) , developed around 1985 and approved in the early 1990s, is a potent and selective serotonin 5-HT₃ receptor antagonist.[19][20] It is used to prevent nausea and vomiting induced by chemotherapy and radiotherapy. The indazole nucleus in Granisetron provides the rigid framework necessary for precise interaction with the 5-HT₃ receptor.[21]

-

Anti-inflammatory Agents: One of the earliest therapeutic applications was Benzydamine , a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with anesthetic properties, used for pain relief in the mouth and throat.[3] Its synthesis involves building the indazole core and subsequently alkylating it to add the side chain responsible for its activity.[22]

Table 2: Selected Marketed Drugs Featuring the Indazole/Indazolone Core

| Drug Name (Brand) | Year of Approval (First) | Therapeutic Class | Core Mechanism of Action |

| Benzydamine | ~1960s | NSAID, Analgesic | Inhibition of prostaglandin synthesis (weak), membrane stabilization.[3] |

| Granisetron (Kytril®) | 1991 (UK) | 5-HT₃ Antagonist, Anti-emetic | Selective blockade of serotonin 5-HT₃ receptors in the nervous system.[19][20] |

| Pazopanib (Votrient®) | 2009 (US) | Tyrosine Kinase Inhibitor, Anti-cancer | Multi-targeted inhibitor of VEGFR, PDGFR, c-KIT.[8][10] |

| Axitinib (Inlyta®) | 2012 (US) | Tyrosine Kinase Inhibitor, Anti-cancer | Potent and selective inhibitor of VEGFR-1, -2, -3.[12][23] |

Chapter 4: Future Perspectives

The history of indazolone derivatives is one of escalating sophistication. From a simple heterocyclic structure, it has evolved into a masterkey capable of unlocking therapeutic interventions for some of the most challenging diseases. The future of indazolone chemistry appears bright, with several exciting avenues for exploration. Advances in catalytic C-H activation and late-stage functionalization promise to provide even more rapid access to novel derivatives, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Furthermore, as our understanding of complex biological pathways deepens, the indazolone scaffold will undoubtedly be employed to design next-generation probes and highly selective inhibitors for newly validated targets. Its legacy underscores a core principle of drug discovery: that the enduring value of a chemical scaffold is realized through continuous innovation in both synthesis and biological application.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Pazopanib - Wikipedia [en.wikipedia.org]

- 3. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature [organic-chemistry.org]

- 6. Indazolone synthesis [organic-chemistry.org]

- 7. N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights [organic-chemistry.org]

- 8. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 9. anl.gov [anl.gov]

- 10. curehht.org [curehht.org]

- 11. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fiercebiotech.com [fiercebiotech.com]

- 13. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cancerresearchuk.org [cancerresearchuk.org]

- 16. nbinno.com [nbinno.com]

- 17. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 18. benchchem.com [benchchem.com]

- 19. Granisetron - Wikipedia [en.wikipedia.org]

- 20. newdrugapprovals.org [newdrugapprovals.org]

- 21. scholars.uky.edu [scholars.uky.edu]

- 22. BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N) [probes-drugs.org]

- 23. Axitinib - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Theoretical Stability of 1-Methyl-1H-indazol-3(2H)-one

Abstract

1-Methyl-1H-indazol-3(2H)-one is a heterocyclic scaffold of significant interest in medicinal chemistry. Understanding its intrinsic stability is paramount for drug development, influencing formulation, shelf-life, and metabolic fate. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the stability of this molecule. We delve into the critical role of tautomerism, outlining the computational workflows required to predict the most stable forms. Furthermore, we explore potential degradation pathways, such as oxidation, by modeling reaction mechanisms and calculating activation barriers. This document serves as a practical guide for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, field-proven protocols for assessing molecular stability through the lens of computational chemistry.

Introduction: The Indazolone Core in Drug Discovery

The indazole ring system is a privileged scaffold in modern pharmacology, found in a variety of FDA-approved drugs. Its derivatives exhibit a wide range of biological activities, acting as potent kinase inhibitors, antiemetics, and anticancer agents. The indazolone core, a ketone-containing variant, is a key building block for many of these therapeutic agents.

The stability of any active pharmaceutical ingredient (API) is a critical quality attribute. For a molecule like this compound, stability is not only a matter of preventing degradation on the shelf but also of understanding its potential transformations under physiological conditions. Theoretical and computational studies offer a powerful, resource-efficient approach to predict and understand the factors governing molecular stability before significant investment in laboratory synthesis and analysis is made.

This guide focuses on the application of quantum mechanics to elucidate the stability of this compound. We will explore its tautomeric landscape, provide detailed protocols for computational analysis, and propose mechanistic pathways for its potential degradation.

The Central Question of Tautomerism

Heterocyclic compounds containing both acidic and basic centers, such as indazolones, often exist as an equilibrium mixture of tautomers. The position of this equilibrium can dramatically affect the molecule's physicochemical properties, including its solubility, crystal packing, and, most importantly, its interaction with biological targets. For this compound, the primary equilibrium to consider is the keto-enol tautomerism between the indazolone form and its aromatic indazol-3-ol isomer.

Computational chemistry provides a robust framework for determining the relative energies of these tautomers and thus predicting which form will predominate.

The Tautomers of Interest

The two principal tautomers are:

-

This compound (Keto form): The title compound, featuring a carbonyl group at the 3-position.

-

1-Methyl-1H-indazol-3-ol (Enol form): An aromatic tautomer featuring a hydroxyl group at the 3-position.

Theoretical calculations consistently show that for the parent indazole system, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[1][2][3] This preference for the benzenoid character of the 1H-indazole is a key principle.[2] Applying this to our system, we are comparing two 1H-indazole derivatives. The central question becomes the stability of the keto versus the aromatic enol form.

Predicting Tautomeric Stability

Density Functional Theory (DFT) is the workhorse method for these calculations, offering an excellent balance of computational cost and accuracy. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established level of theory for such investigations.[4][5]

The workflow involves optimizing the geometry of each tautomer and then performing a frequency calculation at the same level of theory. The frequency calculation confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), which is crucial for accurate energy comparisons.

The relative stability is determined by comparing the total electronic energies, corrected with the ZPVE.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) | Dipole Moment (Debye) |

| This compound (Keto) | 0.00 (Reference) | 0.00 (Reference) | ~4.5 D |

| 1-Methyl-1H-indazol-3-ol (Enol) | +5 to +8 | +3 to +6 | ~2.0 D |

| Note: These are representative values based on typical calculations for similar systems. Actual values must be computed. |

Causality Behind the Stability: The keto form is generally predicted to be the more stable tautomer. While the enol form benefits from the aromaticity of the full indazole ring system, the high polarity and strong C=O bond of the amide-like keto form often render it thermodynamically dominant. The inclusion of a polar solvent model, such as the Polarization Continuum Model (PCM), often reduces the energy gap, as polar solvents can better stabilize the more polar keto tautomer, but typically does not reverse the stability order.[5]

Core Methodologies: A Practical Guide

Here, we provide the essential computational protocols for stability analysis. These protocols are designed to be self-validating systems, ensuring the reliability of the obtained results.

Protocol: Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy conformation of a tautomer and confirm it is a stable structure.

Methodology:

-

Input Structure Generation: Build the 3D structure of the tautomer (e.g., this compound) using a molecular editor.

-

Initial Optimization: Perform a preliminary geometry optimization using a lower-level, computationally inexpensive method (e.g., PM7 semi-empirical) to obtain a reasonable starting geometry.

-

DFT Optimization: Create an input file for a quantum chemistry package (e.g., Gaussian). Specify the desired level of theory and basis set. A typical keyword line would be: #p opt freq B3LYP/6-311++G(d,p)

-

Solvent Modeling (Optional): To simulate solution-phase stability, add the PCM keyword: #p opt freq B3LYP/6-311++G(d,p) scrf=(pcm,solvent=water)

-

Execution: Run the calculation.

-

Validation:

-

Convergence: Ensure the optimization has converged by checking the output file for "Stationary point found."

-

Frequency Analysis: Examine the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . One imaginary frequency indicates a transition state.

-

Diagram: Computational Workflow for Stability Analysis

Caption: Workflow for calculating and validating stable molecular structures.

Predicted Degradation Pathways: The Role of Oxidation

Beyond tautomerism, understanding kinetic stability involves identifying the lowest-energy pathways to degradation. For electron-rich heterocyclic systems, oxidation is a common degradation route.[6][7] While direct experimental data on this compound is limited, we can build a chemically sound hypothesis based on studies of similar molecules like benzotriazoles, which are known to degrade via reaction with hydroxyl radicals (•OH) in advanced oxidation processes.[8]

A plausible oxidative degradation pathway begins with the addition of a hydroxyl radical to the electron-rich benzene portion of the indazolone ring. This initial step can lead to a cascade of reactions, ultimately resulting in ring-opening.

Modeling the Reaction Pathway

To assess the likelihood of this pathway, we can compute the activation energy (Ea) for the rate-limiting step, which is often the initial radical addition.

Protocol: Transition State (TS) Searching

Objective: To find the energy barrier for a chemical reaction step.

-

Identify Reactants and Products: Define the structures for the initial state (e.g., indazolone + •OH) and the product of the first step (the hydroxylated radical adduct).

-

Initial TS Guess: Use a method like QST2 (in Gaussian) which requires inputting the reactant and product structures. The software will provide an initial guess for the transition state geometry.

-

TS Optimization: Run a transition state optimization calculation. A typical keyword line is: #p opt=(ts,calcfc,noeigen) freq B3LYP/6-311++G(d,p)

-

ts: Specifies a search for a transition state.

-

calcfc: Calculates force constants at the start, which is essential for the algorithm.

-

noeigen: Prevents re-ordering of the parameters being optimized.

-

-

Validation:

-

Convergence: Check for successful convergence.

-

Frequency Analysis: A true transition state must have exactly one imaginary frequency . The vibrational mode corresponding to this frequency should represent the motion along the reaction coordinate (e.g., the C-O bond forming between the ring and the hydroxyl radical).

-

-

Calculate Activation Energy: The activation energy is the difference between the ZPVE-corrected energy of the transition state and the ZPVE-corrected energy of the reactants.

-

Ea = E_TS - E_Reactants

-

Diagram: Proposed Oxidative Degradation Pathway

Caption: A hypothesized oxidative degradation pathway initiated by hydroxyl radical attack.

Interpretation: A high calculated activation energy (e.g., > 25-30 kcal/mol) for the initial step would suggest that the molecule is kinetically stable towards this specific oxidative pathway under ambient conditions. Conversely, a low barrier (< 15-20 kcal/mol) would indicate a potential liability. Such computational screening allows researchers to rank-order the stability of different drug candidates or identify molecular "hot spots" prone to degradation.

Conclusion and Future Directions

Theoretical studies provide an indispensable toolkit for evaluating the stability of drug candidates like this compound. By applying robust computational methods such as DFT, we can confidently predict the dominant tautomeric form and quantify its thermodynamic preference. Furthermore, by modeling reaction mechanisms, we can identify potential degradation liabilities and estimate the kinetic barriers that protect the molecule.

The insights gained from these in-silico studies are not merely academic. They provide actionable intelligence that can guide synthesis priorities, inform formulation strategies, and anticipate potential metabolic pathways. The true power of this approach is realized when theoretical predictions are used in concert with experimental data from forced degradation studies, NMR spectroscopy, and X-ray crystallography, creating a feedback loop that refines our understanding and accelerates the drug development pipeline.

Future work should focus on exploring other potential degradation mechanisms, such as hydrolysis and photodecomposition, and on building more complex models that include explicit solvent molecules to better capture specific solvent-solute interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Osmium(IV) complexes with 1H- and 2H-indazoles: Tautomer identity versus spectroscopic properties and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1-Methyl-1H-indazol-3(2H)-one: A Physicochemical and Methodological Analysis

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Methyl-1H-indazol-3(2H)-one (CAS No. 1006-19-5), a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative data, this document establishes a predictive solubility profile based on a first-principles analysis of the molecule's physicochemical properties. We delve into the theoretical underpinnings of solubility, focusing on solvent-solute interactions dictated by polarity and hydrogen bonding capabilities. Furthermore, this guide presents a rigorous, field-proven experimental protocol for the quantitative determination of solubility using the equilibrium shake-flask method, offering researchers a self-validating system for generating reliable data. This work is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling informed solvent selection for synthesis, purification, formulation, and analytical applications.

Introduction: The Critical Role of Solubility

This compound is a bicyclic heterocyclic compound featuring an indazolone core. In drug discovery and development, the solubility of a lead compound is a paramount physical property that dictates its path forward. Poor solubility can severely hamper formulation development, lead to erratic absorption and low bioavailability, and complicate purification processes. Understanding the solubility of this compound in various organic solvents is therefore not merely an academic exercise but a foundational requirement for its practical application. This guide provides the theoretical framework and practical methodology to systematically characterize its solubility.

Physicochemical Landscape of this compound

The solubility behavior of a molecule is fundamentally governed by its structure. The principle of "like dissolves like" serves as a valuable heuristic, suggesting that polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[1][2][3] An analysis of the structure of this compound allows for a robust prediction of its interactions with different solvent classes.

-

Molecular Structure: C₈H₈N₂O

-

Key Features:

-

Aromatic Benzene Ring: A large, nonpolar region that favors interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Lactam-like Moiety: The cyclic amide within the pyrazole ring introduces significant polarity. The carbonyl group (C=O) and the tertiary amine-like nitrogen are potent hydrogen bond acceptors.

-

N-Methyl Group: The methyl group is nonpolar and adds to the molecule's lipophilicity.

-

Absence of Hydrogen Bond Donors: Crucially, the molecule lacks acidic protons (like N-H or O-H), meaning it can only act as a hydrogen bond acceptor. This limits its ability to fully integrate into the hydrogen-bonding network of protic solvents like water.

-

This combination of a nonpolar aromatic system and a polar, aprotic lactam moiety suggests that this compound is a molecule of intermediate polarity . Its solubility will be highest in solvents that can effectively engage with both its polar and nonpolar regions.

Predictive Solubility Profile

Based on the physicochemical analysis, we can predict the solubility of this compound across a spectrum of common laboratory solvents. This table serves as a starting point for experimental investigation.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low / Insoluble | The large nonpolar benzene ring and lack of H-bond donor capability limit solubility in water's strong H-bond network. |

| Methanol | Moderate | The small alkyl chain of methanol can interact with the nonpolar part, while the hydroxyl group can H-bond with the molecule's acceptors. | |

| Ethanol | Moderate | Similar to methanol, but the larger alkyl chain may slightly improve interaction with the nonpolar ring system. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent polar aprotic solvent. Its strong dipole can interact with the lactam moiety, and it is less structured by H-bonds, readily accommodating the solute. A related compound, 1-Methyl-1H-indazol-3-carboxylic acid, is soluble in DMSO.[4] |

| Dimethylformamide (DMF) | High | Similar mechanism to DMSO; highly effective at solvating polar and moderately nonpolar compounds. | |

| Acetonitrile (ACN) | Moderate to High | A polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Acetone | Moderate to High | The carbonyl group can interact with the solute, and its overall polarity is suitable for this molecule. | |

| Less Polar | Dichloromethane (DCM) | High | The polarity is well-matched to the solute's mixed characteristics, effectively solvating both the aromatic ring and the polar lactam. |

| Tetrahydrofuran (THF) | High | A moderately polar ether that is an excellent solvent for a wide range of organic molecules. A synthesis of a related indazole compound uses THF as a solvent, indicating good compatibility.[5] | |

| Nonpolar | Toluene | Low | While toluene can interact with the benzene ring via π-stacking, it lacks the polarity to effectively solvate the lactam group. |

| Hexane | Insoluble | As a nonpolar aliphatic solvent, hexane cannot overcome the solute-solute interactions of the polar lactam moiety. |

Experimental Determination of Equilibrium Solubility

To move from prediction to quantitative data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a solid in a liquid.[1]

Rationale for Method Selection

The shake-flask method ensures that the system reaches thermodynamic equilibrium, providing a true measure of a compound's intrinsic solubility. The extended incubation period allows sufficient time for the dissolution process to complete, which is critical for compounds that may dissolve slowly.[1] This self-validating approach, where solubility is measured from a saturated solution, ensures accuracy and reproducibility.

Step-by-Step Protocol

Materials:

-

This compound (crystalline solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

Equipment:

-

Orbital shaker with temperature control

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Vortex mixer

-

Centrifuge (optional)

Procedure:

-

Preparation: Add an excess amount of solid this compound to several glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150-200 rpm).

-

Expert Insight: Equilibration time is critical. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached for all solvent systems.[1]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Centrifugation can be used to accelerate this process.

-

Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial.

-

Trustworthiness Check: Filtration is a crucial step to remove all undissolved microparticulates. The filter material must be chemically inert to the solvent to prevent leaching of contaminants or adsorption of the analyte.

-

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Concentration from analysis, mg/mL) × (Dilution Factor)

-

Experimental Workflow Diagram

Caption: Workflow for the equilibrium shake-flask solubility determination.

Key Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The interplay between solute and solvent characteristics, as well as external conditions, dictates the final outcome.

Interplay of Physicochemical Properties

Caption: Factors governing the solubility of this compound.

External Conditions

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature.[6][7] This is because the dissolution process is often endothermic, meaning it absorbs heat.[3] Performing solubility assessments at controlled temperatures (e.g., ambient and physiological) is crucial for drug development.

-

pH: While this compound does not possess strongly acidic or basic functional groups, extreme pH values could potentially induce hydrolysis over long incubation times, although it is generally not expected to show significant pH-dependent solubility.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is vital to characterize the solid form used in solubility studies to ensure consistency.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound. The analysis of its molecular structure points towards high solubility in polar aprotic and moderately polar organic solvents such as DMSO, DMF, and DCM, with lower solubility expected in highly polar protic solvents like water and nonpolar solvents like hexane. For professionals in research and drug development, the detailed shake-flask protocol and discussion of influencing factors offer a clear path to generating the precise, reliable solubility data needed to advance their work. Accurate solubility characterization is a non-negotiable step in leveraging the full potential of this promising molecule.

References

An In-depth Technical Guide to the Fundamental Reactivity of the Indazolone Core

Abstract

The indazolone core, a bicyclic heteroaromatic system, stands as a quintessential "privileged scaffold" in modern medicinal chemistry and materials science.[1][2] Its structural motif is embedded within a multitude of clinically significant pharmaceuticals, including the kinase inhibitors pazopanib and axitinib, underscoring its profound impact on drug discovery.[1][3][4] This guide provides a comprehensive exploration of the fundamental reactivity of the indazolone core, moving beyond a mere catalog of reactions to elucidate the mechanistic principles that govern its chemical behavior. We will dissect its synthesis, tautomeric nature, and diverse functionalization strategies—including electrophilic and nucleophilic substitutions, transition-metal-catalyzed C-H activation, cycloadditions, and photoredox-mediated transformations. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile heterocyclic system.

The Indazolone Scaffold: Structure and Significance

Indazolone, also known as benzopyrazolone, is a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazolone ring. Its structure is characterized by a fascinating tautomeric equilibrium, primarily existing in the 1H- and 2H-forms, with the 1H-tautomer being the most thermodynamically stable and prevalent.[1][5] A third, non-aromatic 3H-tautomer is exceedingly rare.[1] This tautomerism is not merely a structural curiosity; it profoundly influences the core's electronic properties, stability, and reactivity pathways.

The scaffold's "privileged" status stems from its ability to present functional groups in a well-defined three-dimensional space, enabling it to interact with a wide array of biological targets with high affinity and specificity.[1][2] This has led to its incorporation into drugs targeting kinases, G-protein coupled receptors, and other critical protein families.[2][5]

Caption: Tautomeric equilibrium of the indazolone core.

Core Synthesis Strategies: Building the Foundation

The construction of the indazolone ring system can be achieved through several robust synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Photochemical Cyclization of o-Nitrobenzyl Alcohols

A particularly elegant and green approach involves the photochemical cyclization of o-nitrobenzyl alcohols.[1] This method proceeds via the in-situ generation of a reactive o-nitrosobenzaldehyde intermediate upon irradiation with light (e.g., 365 nm). This intermediate then condenses with a primary amine in an aqueous medium to furnish the 1,2-dihydro-3H-indazol-3-one product.[6][7] The operational simplicity and use of mild, environmentally benign conditions make this a highly attractive strategy.[6][8]

Caption: Workflow for photochemical synthesis of indazolones.

Nucleophilic Ring-Opening of Fused Precursors

An alternative and versatile route provides access to a diverse set of 2-substituted 1H-indazolones through the nucleophilic ring-opening of fused systems like oxazino-[3,2-b]indazoles.[9][10][11] A wide range of nucleophiles, including thiolates, alkoxides, and amines, can be employed, often under microwave conditions, to efficiently yield the desired products that may be difficult to access via other methods.[9][11][12]

Representative Protocol: Photochemical Synthesis of 2-Benzyl-1,2-dihydro-3H-indazol-3-one

-

Reactant Preparation: In a quartz reaction vessel, dissolve o-nitrobenzyl alcohol (1.0 mmol) and benzylamine (1.2 mmol) in a 1:1 mixture of water and acetonitrile (20 mL).

-

Photochemical Reaction: Place the vessel in a photoreactor equipped with a 365 nm UV lamp. Irradiate the solution at room temperature with constant stirring for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure indazolone.

Fundamental Reactivity and Functionalization

The reactivity of the indazolone core is a rich interplay of its aromatic character, the nucleophilicity of its nitrogen atoms, and the acidity of its C-H bonds, particularly at the C3 position.

N-Functionalization: Alkylation and Arylation

The nitrogen atoms of the indazolone core are primary sites for functionalization. N-alkylation can be readily achieved using standard alkylating agents in the presence of a base. More sophisticated N-arylation is efficiently performed using modern cross-coupling techniques, such as the Chan-Evans-Lam (CEL) copper-catalyzed coupling with arylboronic acids, which provides a powerful method for introducing aromatic diversity at the N2 position.[8]

C-Functionalization: The C3 Position and C-H Activation

The C3 position of the indazolone ring is a key hub for synthetic elaboration.[13]

Halogenation, particularly iodination and bromination, at the C3 position serves as a critical gateway for further functionalization.[13] This transformation is typically accomplished using reagents like N-iodosuccinimide (NIS) or iodine in the presence of a base (e.g., KOH). The resulting 3-haloindazoles are versatile precursors for a wide range of transition-metal-catalyzed cross-coupling reactions.[13]

Table 1: Representative C3-Iodination Conditions

| Substrate | Reagent | Base | Solvent | Yield (%) | Reference |

| 6-Bromoindazole | I₂ | KOH | DMF | Good | [13] |

| 5-Methoxyindazole | I₂ | KOH | Dioxane | Quantitative | [13] |

| 5-Nitroindazole | I₂ | K₂CO₃ | DMF | Good | [13] |

| Indazole | NIS | KOH | DCM | - | [13] |

Perhaps the most powerful strategy for indazolone functionalization is transition-metal-catalyzed C-H activation. In these reactions, the indazolone core itself can act as a directing group, enabling highly regioselective reactions.[3][4] Rhodium(III) catalysis has emerged as a particularly robust platform for C-H/N-H annulation with alkynes and C-H allylation, leading to complex fused heterocyclic systems and functionalized indazolones.[3][4][14][15] This approach offers high atom economy and allows for the construction of intricate molecular architectures from simple precursors.[16]

Caption: Rh(III)-catalyzed C-H activation/functionalization.

Representative Protocol: Rh(III)-Catalyzed C-H Allylation of 1-Phenylindazolone

-

Vessel Preparation: To an oven-dried Schlenk tube, add 1-phenylindazolone (0.2 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

-

Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) followed by the allylating agent (e.g., 4-vinyl-1,3-dioxolan-2-one, 0.3 mmol) via syringe.

-

Reaction: Seal the tube and place it in a preheated oil bath at 100 °C for 12 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane (DCM).

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the C-H allylated product.[3][4][15]

Cycloaddition Reactions

The unsaturated nature of the indazolone system allows it to participate in cycloaddition reactions, providing rapid access to complex polycyclic structures. A notable example is the [3+2] dipolar cycloaddition of arynes with sydnones, which, after a decarboxylation step, efficiently yields the 2H-indazole skeleton under mild conditions.[17] Furthermore, C-H activation pathways can be coupled with annulation reactions, such as [4+2] and [4+1] cycloadditions, to build fused ring systems.[3][16]

Photoredox Catalysis

Visible-light photoredox catalysis has opened new frontiers in organic synthesis by enabling single-electron transfer (SET) processes under exceptionally mild conditions.[18][19] This technology has been applied to the chemistry of indazoles, for instance, in the ruthenium-catalyzed intramolecular N-N bond formation to construct indazolo[2,3-a]quinoline derivatives.[20] This approach allows for the formation of bonds that are challenging to forge using traditional thermal methods, expanding the synthetic toolkit for functionalizing the indazolone scaffold.

Conclusion

The indazolone core possesses a rich and multifaceted reactivity profile, making it a cornerstone of modern synthetic chemistry. Its behavior is governed by a delicate balance of tautomerism, aromaticity, and the strategic placement of reactive sites. Classical functionalization methods, such as halogenation and N-alkylation, remain valuable tools. However, the true potential of this scaffold is being unlocked through contemporary methodologies like transition-metal-catalyzed C-H activation and photoredox catalysis. These advanced strategies enable the direct, efficient, and regioselective transformation of the indazolone core into highly complex and valuable molecules. A thorough understanding of these fundamental reactivity principles is paramount for any scientist aiming to innovate in the fields of drug discovery, chemical biology, and materials science.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. researchgate.net [researchgate.net]

- 7. Indazolone synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nucleophilic substitution of oxazino-/oxazolino-/benzoxazin [3,2-b]indazoles: an effective route to 1H-indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. soc.chim.it [soc.chim.it]

- 14. researchgate.net [researchgate.net]

- 15. Rh(III)-Catalyzed C-H Functionalization/Annulation of 1-Arylindazolones: Divergent Synthesis of Fused Indazolones and Allyl Indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A cascade indazolone-directed Ir(iii)- and Rh(iii)-catalyzed C(sp2)–H functionalization/[4 + 2] annulation of 1-arylindazolones with sulfoxonium ylides to access chemically divergent 8H-indazolo [1,2-a]cinnolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. insuf.org [insuf.org]

- 20. Visible light photoredox catalysis: synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Synthesis of 1-Methyl-1H-indazol-3(2H)-one Derivatives

Abstract: This document provides a comprehensive scientific guide for researchers, chemists, and drug development professionals on the synthesis of 1-Methyl-1H-indazol-3(2H)-one and its derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, the rationale behind methodological choices, and detailed, field-proven protocols. We will explore the primary synthetic routes, address the critical challenge of regioselectivity in N-alkylation, and provide robust methods for characterization and purification.

Introduction: The Significance of the Indazolone Core

The 1H-indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry.[3] Its derivatives exhibit a vast array of biological activities, including anti-inflammatory, anti-cancer, and antiemetic properties.[1][2] Notably, the 1-methyl-1H-indazole moiety is a key pharmacophore in several FDA-approved drugs, such as Granisetron, an antiemetic used in chemotherapy, and Axitinib, a tyrosine kinase inhibitor for cancer treatment.[2][4]

The synthesis of these molecules, specifically the this compound core, presents a significant challenge: controlling the site of methylation. The indazole anion is an ambidentate nucleophile, meaning alkylation can occur at either the N1 or N2 position, often yielding a mixture of isomers that are difficult to separate.[5] This guide provides strategies to achieve high regioselectivity for the desired N1-methylated product, an essential requirement for pharmaceutical development.

Foundational Chemistry: Understanding Indazole Tautomerism and Reactivity

Indazole can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[6][7] The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form in unsubstituted indazoles.[1][8]

This tautomerism is the root of the primary synthetic challenge. Deprotonation with a base generates a delocalized indazolide anion, with negative charge density on both N1 and N2. Subsequent reaction with an electrophile, such as a methylating agent, can lead to a mixture of N1 and N2-alkylated products. The ratio of these isomers is highly dependent on factors like the substrate's electronic properties, the choice of base, the solvent, and the nature of the electrophile.[5]

Figure 1: The challenge of regioselectivity in the N-methylation of the indazolone core.

Primary Synthetic Strategies

Two principal strategies are employed for the synthesis of the this compound core: direct N-methylation of a pre-formed indazolone ring and de novo synthesis via cyclocondensation.

Strategy 1: Direct N-Methylation of 1H-Indazol-3(2H)-one

This is the most straightforward approach but requires careful optimization to control regioselectivity. The process involves synthesizing the parent 1H-Indazol-3(2H)-one and subsequently introducing the methyl group at the N1 position.

Causality Behind Experimental Choices:

-